molecular formula C27H23N3O2S B2879097 N-(4-methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866864-69-9

N-(4-methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2879097
CAS No.: 866864-69-9
M. Wt: 453.56
InChI Key: HEQSCYIBVGVGQD-UHFFFAOYSA-N
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Description

The compound N-(4-methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide features a chromeno[2,3-d]pyrimidine core fused with a sulfur-containing acetamide moiety.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-7-11-19(12-8-17)25-29-26-22(15-20-5-3-4-6-23(20)32-26)27(30-25)33-16-24(31)28-21-13-9-18(2)10-14-21/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQSCYIBVGVGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the p-tolyl groups: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Thioacetamide linkage:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3 Key Features Biological Relevance
Target Compound : N-(4-methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide Chromeno[2,3-d]pyrimidine 4-Methylphenyl (chromeno), 4-methylphenyl (acetamide) ~480–490 (estimated) ~6.5–7.0 (estimated) High lipophilicity, planar core Potential antimicrobial/anticancer activity (inferred)
Analog 1 : N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno[2,3-d]pyrimidine 4-Methylphenyl (chromeno), 2-chlorophenyl (acetamide) 488.0 6.8 Chlorine enhances electronegativity Improved target binding but reduced solubility
Analog 2 : 2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine Phenyl (chromeno), 4-methylphenyl (acetamide), ethoxy (position 9) ~500–510 (estimated) ~6.0–6.5 Ethoxy increases metabolic stability Extended half-life in pharmacokinetic studies
Analog 3 : N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidine (saturated) 4-Methylphenyl (core), chloro/methoxy/methyl (acetamide) ~530–540 (estimated) ~5.5–6.0 Saturated core reduces planarity Lower DNA intercalation potential
Analog 4 : 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Simple pyrimidine 2-Aminophenyl (sulfanyl), 4-methoxyphenyl (acetamide) ~300–310 (estimated) ~3.0–3.5 Amino and methoxy enhance solubility Confirmed antimicrobial activity

Structural and Functional Analysis

  • Core Heterocycle: The chromeno[2,3-d]pyrimidine core in the target compound and Analogs 1–2 provides rigidity and planarity, favoring interactions with hydrophobic binding pockets (e.g., enzyme active sites). Analog 4’s simple pyrimidine lacks the fused benzopyran ring, resulting in reduced molecular complexity and lower lipophilicity .
  • Substituent Effects: 4-Methylphenyl groups (target compound) enhance lipophilicity (XLogP3 ~6.5–7.0), favoring blood-brain barrier penetration but risking solubility limitations. Ethoxy (Analog 5) at position 9 extends metabolic half-life due to slower oxidative degradation compared to methyl or hydrogen substituents .
  • Sulfanyl Linkage: The thioether bridge in all analogs allows conformational flexibility. In Analog 4, the 2-aminophenyl substituent on sulfur enables hydrogen bonding, enhancing antimicrobial activity .

Biological Activity

N-(4-methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C28H23N3O4S
Molecular Weight 497.6 g/mol
CAS Number 902289-94-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromeno[2,3-d]pyrimidine Core : Cyclization of starting materials under acidic or basic conditions.
  • Introduction of the Thioacetamide Group : Achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : Involves acetamide derivation through appropriate reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, particularly acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Signal Transduction Interference : The compound can modulate pathways affecting various cellular responses.

Biological Evaluations

Recent studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound.

In Vitro Studies

A study investigated various derivatives for their AChE inhibitory activities. The results indicated that certain structural modifications significantly enhanced inhibitory potency:

Compound% Inhibition at 50 µMIC50 (µM)
4a52.0125.0
4b57.0520.0
4c45.8130.0

These findings suggest that similar modifications in this compound could enhance its biological activity.

Case Studies

  • Alzheimer's Disease Research : Compounds with similar structures have been studied for their potential in treating Alzheimer's disease by inhibiting AChE, thereby increasing acetylcholine levels in the brain.
    • A study showed that derivatives with para-substituted phenyl groups displayed significant inhibition against AChE, indicating a potential therapeutic pathway for cognitive enhancement in Alzheimer's patients.
  • Cancer Research : Some derivatives have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
    • For instance, related chromeno-pyrimidine compounds demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells.

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